7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione

Description

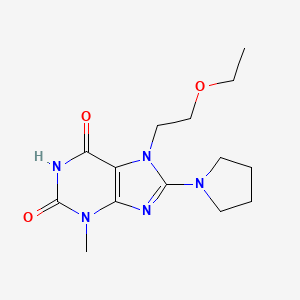

7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by specific substitutions at positions 3, 7, and 8 of the purine core. Its structure includes:

- 3-Methyl group: A small alkyl substituent that may influence steric hindrance and metabolic stability.

- 7-(2-Ethoxyethyl) group: An ethoxyethyl chain that could enhance lipophilicity and modulate membrane permeability.

- 8-(1-Pyrrolidinyl) group: A cyclic amine substituent, which may contribute to hydrogen bonding or receptor interaction due to its basicity .

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-3-22-9-8-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-6-4-5-7-18/h3-9H2,1-2H3,(H,16,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIKJSCRZKWBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325064 | |

| Record name | 7-(2-ethoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488734-96-9 | |

| Record name | 7-(2-ethoxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine moiety and an ethoxyethyl side chain. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

- Molecular Formula : C14H21N5O3

- Molar Mass : 293.35 g/mol

- CAS Number : 488734-96-9

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Inhibition of Enzymes : This compound may inhibit specific enzymes involved in purine metabolism, potentially affecting cellular energy dynamics and signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Neuroprotective Effects : The presence of the pyrrolidine group suggests possible neuroprotective effects, potentially making it relevant for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition leads to decreased levels of uric acid in the serum, suggesting potential applications in treating conditions like gout and hyperuricemia .

Case Study 2: Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in cultured cell lines, indicating potential protective effects against oxidative damage .

Case Study 3: Neuroprotection

In vitro studies revealed that the compound protects neuronal cells from apoptosis induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit varied biological profiles depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Key Comparisons

Substituent Effects at Position 3: Methyl (target compound) vs. In compound 8e, isohexyl at N3 enhanced activity, suggesting that lipophilic chains can optimize binding in certain kinase targets .

Position 7 Modifications: The 2-ethoxyethyl group in the target compound contrasts with hydroxypropyl (Bamifylline) or phenoxypropyl (CK2 inhibitor). Ethoxyethyl may balance lipophilicity and solubility, whereas hydroxy groups (e.g., in Bamifylline) could facilitate hydrogen bonding . TRPC4/5 inhibitors feature aromatic substituents (e.g., chlorophenylmethyl), which likely enhance target specificity through π-π interactions .

Position 8 Variations :

- Pyrrolidinyl (target compound) vs. mercapto (11c) or hydrazinyl (CK2 inhibitor): Pyrrolidinyl’s cyclic amine may offer basicity for ionic interactions, while mercapto groups (e.g., 11c) could participate in redox reactions or metal chelation .

- In CK2 inhibitors, hydrazinyl groups enable Schiff base formation, critical for enzymatic inhibition .

Biological Implications: Chemopreventive analogs (e.g., 8-methoxy derivatives) show metabolic stability and low mutagenicity, suggesting the target compound’s pyrrolidinyl group might confer similar safety .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 7-(2-Ethoxyethyl)-3-methyl-8-(1-pyrrolidinyl)purine-2,6-dione?

- Methodology : Begin with a nucleophilic substitution at the purine core, followed by sequential alkylation at N3 and N7 positions. Use tert-butyloxycarbonyl (Boc) protection for the pyrrolidine amine to prevent side reactions. Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) . Optimize reaction temperature (60–80°C) and catalyst (e.g., K₂CO₃ in DMF) to enhance regioselectivity.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- 1H/13C-NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., ethoxyethyl at N7, pyrrolidinyl at N8). For example, the methyl group at N3 typically appears as a singlet near δ 3.2 ppm .

- HRMS : Use electrospray ionization (ESI) to validate molecular weight (e.g., [M+H]+ expected at m/z 365.18).

- FT-IR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and amine/pyrrolidine vibrations at ~3300 cm⁻¹ .

Q. How should researchers design experiments to assess the compound’s solubility and stability?

- Methodology :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm). Include co-solvents like cyclodextrins if precipitation occurs .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic cleavage of the ethoxyethyl group or pyrrolidinyl ring oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate substituent effects on biological activity?

- Methodology :

- Synthesize analogs with variations at N3 (e.g., ethyl, pentyl) and N8 (e.g., morpholinyl, piperidinyl).

- Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, isohexyl substituents at N3 in similar purine-diones showed 5-fold higher IC₅₀ values compared to methyl groups .

- Correlate logP values (calculated via HPLC) with cellular permeability using Caco-2 monolayers .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardized Assays : Use the Aryl Halide Chemistry Informer Library (e.g., compound X12 ) to benchmark reaction conditions and biological readouts.

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify outliers linked to assay variability (e.g., ATP concentration in kinase assays) .

Q. How can computational modeling predict binding modes with target proteins?

- Methodology :

- Perform molecular docking (AutoDock Vina) using X-ray structures of homologous proteins (e.g., PDB: 3QKK). Focus on hydrogen bonding between the purine-dione core and conserved lysine/aspartate residues.

- Validate with molecular dynamics simulations (GROMACS) to assess stability of the ethoxyethyl group in hydrophobic pockets .

Q. What experimental approaches address low reproducibility in enzymatic inhibition assays?

- Methodology :

- Pre-incubate enzymes (e.g., phosphatases) with the compound for 30 minutes to ensure equilibrium.

- Include positive controls (e.g., PF-06465469 ) and normalize activity to vehicle-treated samples.

- Use statistical rigor (n ≥ 3, ANOVA with post-hoc Tukey test) to mitigate batch-to-batch variability .

Q. How can researchers mitigate challenges in achieving high enantiomeric purity during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.